molecular formula C18H15NO2 B1609096 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid CAS No. 667437-23-2

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B1609096
CAS RN: 667437-23-2
M. Wt: 277.3 g/mol
InChI Key: SZBKZVCWKRMVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 667437-23-2. It has a molecular weight of 277.32. The IUPAC name for this compound is 6-methyl-2-(2-methylphenyl)-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H15NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21). This code provides a specific representation of the molecular structure .

Scientific Research Applications

Anticorrosive Materials

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, as a derivative of quinoline, finds its application in the field of anticorrosion. Quinoline and its derivatives, including those with carboxylic acid substituents, have shown significant effectiveness as anticorrosive materials. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, offering protection against corrosion. This property is particularly valuable in industries where metal preservation is critical, such as in the construction of ships and pipelines (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Another important application of quinoline derivatives, including those similar to this compound, is in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential in the creation of novel materials for use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their electroluminescent properties make them valuable for advancements in electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition

Carboxylic acids, including quinoline carboxylic acid derivatives, have been studied for their role as inhibitors in microbial processes. They can inhibit the growth of microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than desired yields, suggesting their potential as biocatalyst inhibitors in bioproduction processes. This application is particularly relevant in biotechnology and pharmaceutical manufacturing, where controlling microbial growth is essential (Jarboe, Royce, & Liu, 2013).

Therapeutic Significance

Quinoline derivatives, including this compound, possess a broad spectrum of biological activities that are therapeutically significant. These compounds have been explored for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The therapeutic potential of quinoline derivatives highlights their importance in drug discovery and the development of new treatments for various ailments (Hussaini, 2016).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

It is known that quinoline-4-carboxylic acid derivatives can inhibit the activity of alkaline phosphatases . This suggests that the compound might interact with these enzymes and inhibit their activity, leading to changes in cellular processes.

Biochemical Pathways

Given its potential inhibitory effect on alkaline phosphatases , it could impact pathways where these enzymes play a crucial role. Alkaline phosphatases are involved in a variety of biological processes, including bone mineralization and the regulation of phosphate metabolism.

Result of Action

As a potential inhibitor of alkaline phosphatases , it could lead to a decrease in the activity of these enzymes, potentially affecting cellular processes where these enzymes play a role.

properties

IUPAC Name

6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBKZVCWKRMVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396441
Record name 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667437-23-2
Record name 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.